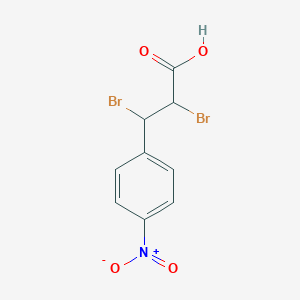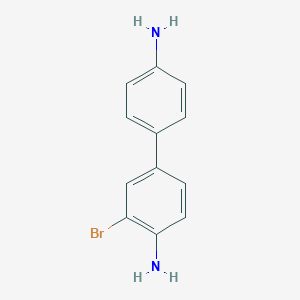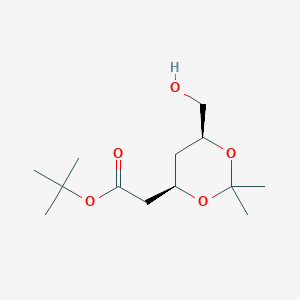
2,3-Dibromo-3-(4-nitrophenyl)propanoic acid
説明
2,3-Dibromo-3-(4-nitrophenyl)propanoic acid is a chemical compound with applications in various chemical synthesis processes. Its properties and reactions have been the subject of several studies.
Synthesis Analysis
- Synthesis through Elimination Reactions: The compound undergoes elimination reactions in alcohol solutions with Na2CO3 or NaHCO3, producing 3-nitrophenyl-acetylene and 3-(3′-nitrophenyl)-2,3-oxiranecarboxylic acid. The mechanism of these reactions was explored in-depth (Chu Wen-yi, 2011).
Molecular Structure Analysis
- Crystal Structure Determination: The crystal structure and stereochemistry of derivatives of this compound were determined using X-ray single crystal diffraction analysis (Lei Chen et al., 2016).
Chemical Reactions and Properties
- Reactivity in Nitration: The compound shows specific reactivity patterns in nitration reactions, as seen in studies involving similar compounds (Hitomi Suzuki et al., 1981).
- Functionalization and Reactions: Functionalized derivatives of this compound have been synthesized and characterized, demonstrating diverse reactivity patterns (K. Shahid et al., 2006).
Physical Properties Analysis
- Spectroscopic Studies: Spectroscopic methods have been used to study the properties of derivatives of this compound, providing insights into its physical characteristics (B. Sarhan & B. Z. Neema, 2017).
Chemical Properties Analysis
- Chemical Bonding and Coordination: Studies have shown how organotin(IV) moieties react with atoms in this compound, providing insights into its chemical properties (Kishore Thalluri et al., 2014).
- Reaction with Other Compounds: The compound's reactivity with other organic molecules has been explored, highlighting its versatile chemical properties (C. O'Callaghan et al., 1999).
科学的研究の応用
Synthesis of Esters and Anti-corrosive Properties :
- This compound is used to synthesize 2-(-hydroxy)aryl acrylate esters, which are utilized for resolving racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid (Drewes et al., 1992).
- It is also involved in the synthesis of dibromoporphyrins and hexabromoporphyrins (Jaquinod et al., 1999).
- Yttrium 3-(4-nitrophenyl)-2-propenoate, derived from this acid, effectively inhibits copper alloy corrosion in 0.1 M NaCl solution by forming protective deposits that slow down electrochemical corrosion reactions (Nam et al., 2016).
Medical Applications :
- The synthesized compounds exhibit significant antioxidant, anti-inflammatory, and antiulcer activity (Subudhi & Sahoo, 2011).
- 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones derived from this acid show anticancer activity against various cell lines (Buzun et al., 2021).
Chemical Reactions and Derivatives :
- It can be transformed into 3-nitrophenyl-acetylene and 3-(3′-nitrophenyl)-2,3-oxiran in alcohol solutions with basic conditions (Wen-yi, 2011).
- Various benzo[b]thiophen derivatives can be produced by bromination or nitration of 2,3-dibromobenzo[b]thiophen (Cooper et al., 1970).
Biological and Pharmacological Studies :
- Bromophenol derivatives from the red alga Rhodomela confervoides, including this compound, were tested for activity against human cancer cell lines and microorganisms, but found inactive (Zhao et al., 2004).
- New indole-based cytosolic phospholipase A2α inhibitors for potential therapeutic use were developed using derivatives of this acid (Tomoo et al., 2014).
Chromatography and Structural Analysis :
- The compound has been used in studies involving countercurrent chromatography and high-speed countercurrent chromatography for enantioseparation of similar acids (Jin et al., 2020; Tong et al., 2016).
- Structural determination of related compounds through X-ray diffraction analysis has been conducted (Kolos et al., 1998).
Miscellaneous Applications :
- Organotin(IV) derivatives of this acid were synthesized and studied for their antibacterial, antifungal, and insecticidal activities (Shahid et al., 2006).
- The acid's derivatives have also been evaluated for phytotoxic and mutagenic effects (Jităreanu et al., 2013).
特性
IUPAC Name |
2,3-dibromo-3-(4-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2NO4/c10-7(8(11)9(13)14)5-1-3-6(4-2-5)12(15)16/h1-4,7-8H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSNEPIHJADWSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(=O)O)Br)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90308320 | |
| Record name | 2,3-dibromo-3-(4-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90308320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-3-(4-nitrophenyl)propanoic acid | |
CAS RN |
35447-78-0 | |
| Record name | NSC203072 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203072 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-dibromo-3-(4-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90308320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA,BETA-DIBROMO-4-NITROHYDROCINNAMIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetamide, N-[4-hydroxy-3-(methylthio)phenyl]-](/img/structure/B19773.png)




![(3Z)-3-{(2E)-[(2E)-But-2-en-1-ylidene]hydrazinylidene}-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B19803.png)







